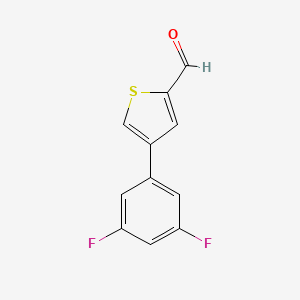![molecular formula C12H12BrNO B14211971 2-Pyrrolidinone, 1-[1-(2-bromophenyl)ethenyl]- CAS No. 828267-51-2](/img/structure/B14211971.png)
2-Pyrrolidinone, 1-[1-(2-bromophenyl)ethenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinone, 1-[1-(2-bromophenyl)ethenyl]- is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams, which are cyclic amides. This compound is characterized by the presence of a bromophenyl group attached to the ethenyl moiety, which is further connected to the pyrrolidinone ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-[1-(2-bromophenyl)ethenyl]- typically involves the reaction of 2-bromobenzaldehyde with pyrrolidinone under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a condensation mechanism, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality industrial-grade compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrrolidinone, 1-[1-(2-bromophenyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amino or thiol derivatives.
Applications De Recherche Scientifique
2-Pyrrolidinone, 1-[1-(2-bromophenyl)ethenyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Pyrrolidinone, 1-[1-(2-bromophenyl)ethenyl]- involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidinone ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyrrolidinone: A simpler analog without the bromophenyl group.
1-Ethyl-2-pyrrolidinone: Contains an ethyl group instead of the bromophenyl group.
1-Vinyl-2-pyrrolidinone: Features a vinyl group in place of the bromophenyl group.
Uniqueness
2-Pyrrolidinone, 1-[1-(2-bromophenyl)ethenyl]- is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its simpler analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
828267-51-2 |
|---|---|
Formule moléculaire |
C12H12BrNO |
Poids moléculaire |
266.13 g/mol |
Nom IUPAC |
1-[1-(2-bromophenyl)ethenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H12BrNO/c1-9(14-8-4-7-12(14)15)10-5-2-3-6-11(10)13/h2-3,5-6H,1,4,7-8H2 |
Clé InChI |
XHXKKVWNAXPNEU-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC=CC=C1Br)N2CCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


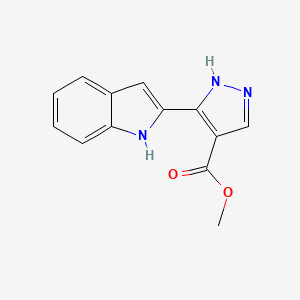

![1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]-](/img/structure/B14211909.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-hydroxyacetamide](/img/structure/B14211912.png)
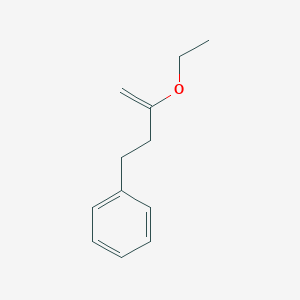
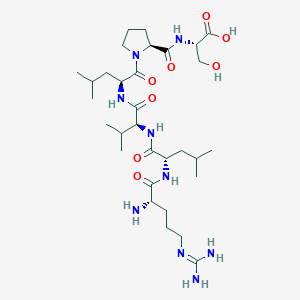
![3-Bromo-7-[(morpholin-4-yl)methyl]thieno[3,2-c]pyridin-4-amine](/img/structure/B14211929.png)
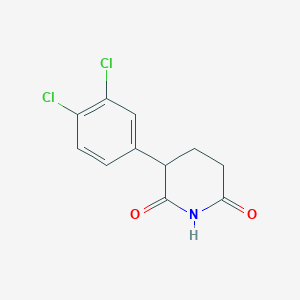
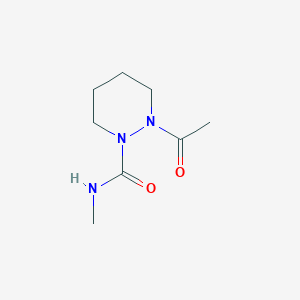
![5-Hydroxy-3-[(1S)-1-hydroxyethyl]-4-methylfuran-2(5H)-one](/img/structure/B14211935.png)
![Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14211936.png)
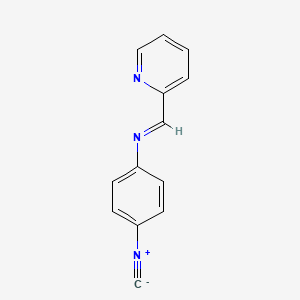
![Ethane, 1,1'-[(difluoromethylene)bis(oxy)]bis[2-chloro-2,2-difluoro-](/img/structure/B14211942.png)
